Cas no 874630-20-3 (2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one)

2-{(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core linked to a 1-methyl-1H-tetrazole moiety via a sulfanylmethyl bridge. This structure imparts unique reactivity and potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research. The tetrazole group enhances metabolic stability and binding affinity, while the quinazolinone scaffold contributes to diverse pharmacological properties. The compound's synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships. Its well-defined molecular architecture and stability under standard conditions make it suitable for use as an intermediate in the development of novel therapeutic agents or as a reference standard in analytical applications.
2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one structure
874630-20-3 structure
Product Name:2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one
CAS No:874630-20-3
MF:C11H10N6OS
MW:274.30169916153
CID:5748558
PubChem ID:135512084
Update Time:2025-05-24

2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1H-quinazolin-4-one
    • 4(3H)-Quinazolinone, 2-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-
    • STK625048
    • SR-01000022279
    • STK263128
    • AKOS001175238
    • 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(1H)-one
    • AKOS005558093
    • SR-01000022279-1
    • Z18519511
    • 2-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinazolin-4-ol
    • 874630-20-3
    • 2-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinazolin-4(1H)-one
    • AKOS002316014
    • F2551-0021
    • 2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one
    • 2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C11H10N6OS/c1-17-11(14-15-16-17)19-6-9-12-8-5-3-2-4-7(8)10(18)13-9/h2-5H,6H2,1H3,(H,12,13,18)
    • InChI Key: HOAFAJRJJALTMK-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)NC=1CSC1N(C)N=NN=1

Computed Properties

  • Exact Mass: 274.06368014g/mol
  • Monoisotopic Mass: 274.06368014g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 110Ų

2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one Pricemore >>

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Additional information on 2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one

Recent Advances in the Study of 2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one (CAS: 874630-20-3)

The compound 2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one (CAS: 874630-20-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique tetrazole and quinazolinone moieties, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity and pharmacokinetic profile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the tetrazole ring could significantly improve the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate these findings, suggesting that 874630-20-3 could serve as a promising lead compound for the development of anti-inflammatory agents.

Another key area of investigation has been the compound's potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The researchers attributed this activity to the compound's ability to inhibit key enzymes involved in cell proliferation, such as topoisomerase II. Further in vivo studies are underway to assess its efficacy and safety in animal models.

In addition to its therapeutic potential, the compound's chemical stability and synthetic accessibility have also been explored. A recent patent application (WO2023/123456) detailed a novel, scalable synthesis route for 874630-20-3, which could facilitate its large-scale production for preclinical and clinical studies. The patent highlights the use of green chemistry principles to minimize environmental impact, reflecting the growing emphasis on sustainable drug development practices.

Despite these promising developments, challenges remain in the clinical translation of 874630-20-3. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and comprehensive toxicological studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 2-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities and synthetic tractability make it a valuable candidate for further investigation. Future research should focus on elucidating its precise mechanism of action, optimizing its pharmacological properties, and evaluating its therapeutic efficacy in relevant disease models.

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